molecular formula C10H13N5O2 B2624269 1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxamide CAS No. 2361642-67-1

1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxamide

Cat. No. B2624269
CAS RN: 2361642-67-1
M. Wt: 235.247
InChI Key: CKVGOQAIKVREKG-UHFFFAOYSA-N
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Description

1-(1-Prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxamide is a compound that contains a triazole moiety . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the ring . They are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, such as this compound, can be achieved through a metal-free strategy . This involves the regioselective synthesis of 1-N-substituted 1,2,3-triazole-4-carboxamide derivatives by employing azides, HFO-1233zd (E), and amines in an aqueous reaction medium .


Molecular Structure Analysis

Triazole compounds, including this compound, have a five-membered aromatic azole chain . They contain two carbon and three nitrogen atoms, which allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .


Physical And Chemical Properties Analysis

Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities. For instance, the anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

While triazole compounds have shown promising pharmacological potentials, they also have associated risks. Adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

1-(1-prop-2-enoylpyrrolidin-3-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-2-9(16)14-4-3-7(5-14)15-6-8(10(11)17)12-13-15/h2,6-7H,1,3-5H2,(H2,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVGOQAIKVREKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C=C(N=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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